Cyclohexanecarboxamide, 3,4-dimethyl-
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Overview
Description
Cyclohexanecarboxamide,3,4-dimethyl-(9ci) is an organic compound with the molecular formula C9H17NO. It is a derivative of cyclohexanecarboxamide, where two methyl groups are substituted at the 3rd and 4th positions of the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide,3,4-dimethyl-(9ci) typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and appropriate reagents to introduce the 3,4-dimethyl groups.
Amidation Reaction: The carboxylic acid group is converted to an amide group using reagents such as ammonia or amines in the presence of a dehydrating agent like thionyl chloride or carbodiimides.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanecarboxamide,3,4-dimethyl-(9ci) may involve large-scale amidation and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxamide,3,4-dimethyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces substituted amides or other derivatives
Scientific Research Applications
Cyclohexanecarboxamide,3,4-dimethyl-(9ci) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide,3,4-dimethyl-(9ci) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxamide: The parent compound without the methyl substitutions.
Cyclohexylcarboxamide: Another derivative with different substituents on the cyclohexane ring.
Hexahydrobenzoic acid amide: A similar compound with a different ring structure
Uniqueness
Cyclohexanecarboxamide,3,4-dimethyl-(9ci) is unique due to the presence of the 3,4-dimethyl groups, which confer distinct chemical properties and reactivity. These substitutions can influence the compound’s stability, solubility, and interactions with other molecules, making it valuable for specific applications .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3,4-dimethylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C9H17NO/c1-6-3-4-8(9(10)11)5-7(6)2/h6-8H,3-5H2,1-2H3,(H2,10,11) |
InChI Key |
FXZROTIJYBRGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)C(=O)N |
Origin of Product |
United States |
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